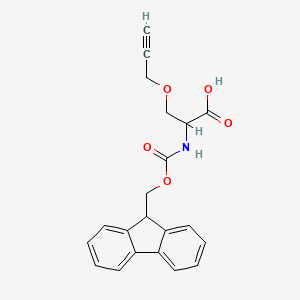![molecular formula C27H25N3NiO3+ B13671622 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) is a complex organic compound that features a nickel ion coordinated with a multi-ligand system This compound is notable for its intricate structure, which includes a pyrrolidine ring, benzyl groups, and phenylmethylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) typically involves multiple steps:
Formation of the Pyrrolidine Derivative: The initial step involves the synthesis of the pyrrolidine derivative.
Coordination with Nickel: The synthesized pyrrolidine derivative is then coordinated with a nickel salt, such as nickel(II) chloride, under specific reaction conditions to form the desired nickel complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center, which can transition between different oxidation states.
Reduction: Reduction reactions can also occur, potentially reducing the nickel center from +3 to +2 or +1 states.
Substitution: The compound can participate in substitution reactions, where ligands around the nickel center can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction could produce lower oxidation state complexes.
Scientific Research Applications
2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique coordination properties.
Mechanism of Action
The mechanism by which 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) exerts its effects involves coordination chemistry principles. The nickel center can form stable complexes with various ligands, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors.
Nickel(II) complexes: Similar nickel complexes with different ligands, used in various catalytic and industrial applications.
Uniqueness
The uniqueness of 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) lies in its specific ligand arrangement and the presence of nickel in a +3 oxidation state. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H25N3NiO3+ |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/q;+3/p-2/t24-;/m0./s1 |
InChI Key |
WAUGCPLJRYNHRZ-JIDHJSLPSA-L |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
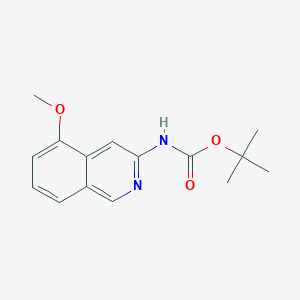
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)
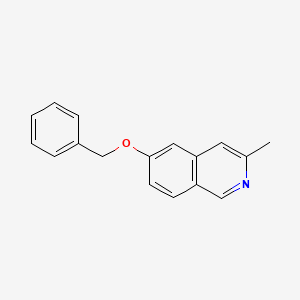
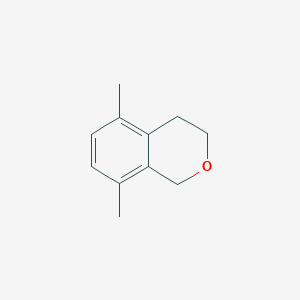
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)


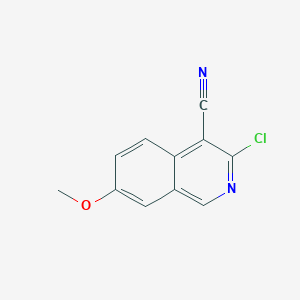
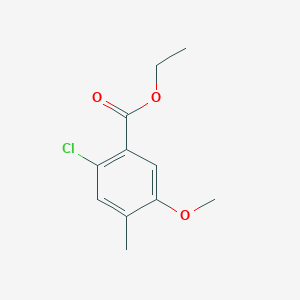
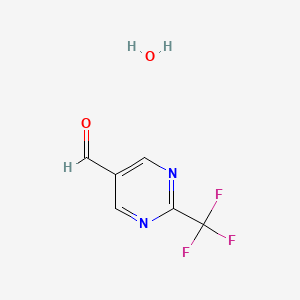
![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
